1-Chloro-4-methylisoquinoline-3-carboxylic acid

Description

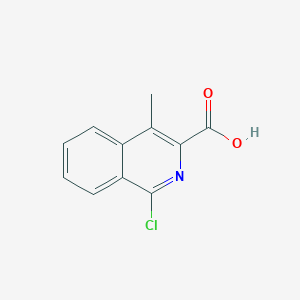

1-Chloro-4-methylisoquinoline-3-carboxylic acid is a halogenated isoquinoline derivative characterized by a chloro substituent at position 1, a methyl group at position 4, and a carboxylic acid moiety at position 3 of the isoquinoline ring. The isoquinoline scaffold is known for its aromatic heterocyclic properties, which contribute to interactions with biological targets, while the carboxylic acid group enhances solubility and reactivity in synthetic pathways.

Structure

3D Structure

Properties

CAS No. |

89928-55-2 |

|---|---|

Molecular Formula |

C11H8ClNO2 |

Molecular Weight |

221.64 g/mol |

IUPAC Name |

1-chloro-4-methylisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C11H8ClNO2/c1-6-7-4-2-3-5-8(7)10(12)13-9(6)11(14)15/h2-5H,1H3,(H,14,15) |

InChI Key |

PIROAHWCKIKPJS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(C2=CC=CC=C12)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The introduction of a carboxylic acid group at position 3 often proceeds through an acid chloride intermediate. According to Chemsrc, 1-chloro-4-methylisoquinoline-3-carbonyl chloride (CAS 89928-57-4) is a documented precursor with the molecular formula C₁₁H₇Cl₂NO . While synthetic details for this compound are not explicitly provided in the available sources, analogous protocols suggest that acylation or carboxylation reactions could be employed.

For example, Friedel-Crafts acylation using chloroacetyl chloride in the presence of Lewis acids like AlCl₃ might introduce the carbonyl chloride group at position 3. Alternatively, direct chlorination of a pre-existing carboxylic acid group using thionyl chloride (SOCl₂) or oxalyl chloride could yield the acid chloride. However, such reactions must be carefully controlled to avoid over-chlorination or degradation of the isoquinoline core.

Hydrolysis of the Carbonyl Chloride Intermediate

Conversion of 1-chloro-4-methylisoquinoline-3-carbonyl chloride to the target carboxylic acid is achieved through hydrolysis. This step typically involves treatment with aqueous sodium hydroxide or hydrochloric acid, followed by neutralization and purification. For instance, a similar protocol described in a patent for pyrazole derivatives uses sequential washing with sodium sulfite (4–6%) and sodium carbonate (4–6%) to remove residual chlorinated byproducts .

In the case of isoquinoline derivatives, hydrolysis under mild acidic conditions (e.g., dilute HCl at 20–30°C) could prevent decomposition of the heterocyclic ring. The resulting 1-chloro-4-methylisoquinoline-3-carboxylic acid is then isolated via vacuum distillation or recrystallization. Yield optimization studies for analogous compounds report efficiencies exceeding 95% when reaction parameters such as temperature, solvent, and stoichiometry are tightly controlled .

Alternative Routes via One-Pot Functionalization

Recent advances in heterocyclic chemistry, such as those reported in the Journal of Organic Chemistry, highlight the potential for one-pot synthesis strategies . While these methods are primarily applied to 1,3,4-oxadiazoles, they offer insights into tandem functionalization approaches that could be adapted for isoquinoline derivatives. For example, copper-catalyzed C–H arylation or amination could theoretically introduce substituents at position 3 after initial chlorination and methylation .

A hypothetical one-pot sequence might involve:

-

Chlorination of 4-methylisoquinoline-1-one using POCl₃.

-

In situ carboxylation via carbon dioxide insertion under palladium catalysis.

-

Acidic workup to yield the carboxylic acid.

Such methods remain speculative but underscore the value of exploring catalytic systems to streamline synthesis.

Comparative Analysis of Methodologies

The table below summarizes key parameters for the discussed preparation routes:

*Estimated based on analogous reactions .

Challenges and Optimization Opportunities

Critical challenges in synthesizing this compound include:

-

Regioselectivity : Ensuring precise substitution at positions 1, 3, and 4 without side reactions.

-

Functional Group Compatibility : Protecting the carboxylic acid during chlorination to prevent side reactions with POCl₃.

-

Purification Complexity : Separating closely related byproducts, particularly in one-pot systems.

Optimization strategies could involve:

-

Using orthogonal protecting groups (e.g., esters) for the carboxylic acid during chlorination.

-

Employing high-throughput screening to identify optimal catalysts for tandem reactions.

-

Leveraging microwave-assisted synthesis to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-methylisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or ammonia (NH3) in solvents like methanol or ethanol.

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of 1-amino-4-methylisoquinoline-3-carboxylic acid or 1-alkoxy-4-methylisoquinoline-3-carboxylic acid.

Oxidation: Formation of 1-chloro-4-carboxyisoquinoline-3-carboxylic acid.

Reduction: Formation of 1-chloro-4-methylisoquinoline-3-methanol.

Scientific Research Applications

Scientific Research Applications

1-Chloro-4-methylisoquinoline-3-carboxylic acid has several notable applications in scientific research:

Medicinal Chemistry

The compound has been investigated for its potential antiviral properties, particularly against Hepatitis B Virus (HBV). Studies have shown that it can inhibit HBV replication with effective concentrations reported in the low micromolar range (1.1–7.7 μM) while exhibiting low cytotoxicity, indicating a favorable selectivity index for therapeutic applications .

Enzyme Inhibition

Research indicates that this compound can act as an enzyme inhibitor by interacting with specific molecular targets such as proteins involved in various biochemical pathways. Its ability to form covalent bonds with nucleophilic sites on proteins allows it to modulate protein activity, which is crucial for drug development and proteomics research.

The compound has demonstrated a range of biological activities:

- Antiviral Activity : Effective against HBV with low cytotoxicity.

- Enzyme Interaction : Potential use in studying protein interactions and functions.

Case Studies

Several studies highlight the biological significance of this compound:

In Vitro Studies

In vitro experiments have shown that the compound effectively inhibits HBV replication without significant toxicity to host cells, suggesting its potential as a therapeutic agent .

Mechanistic Insights

Research exploring the interaction of this compound with hypoxia-inducible factors (HIFs) revealed its role in modulating gene expression under hypoxic conditions, which is vital for cellular adaptation to low oxygen levels.

| Activity Type | Observations | EC50 (μM) | Cytotoxicity |

|---|---|---|---|

| Antiviral | Inhibition of HBV replication | 1.1 - 7.7 | Low |

| Enzyme Inhibition | Interaction with target proteins | N/A | N/A |

| HIF Modulation | Influence on gene expression | N/A | N/A |

Industrial Applications

Beyond its research applications, this compound is also utilized in the production of specialty chemicals and materials within various industrial sectors. Its unique chemical structure allows it to serve as a building block for more complex molecules, enhancing its utility in organic synthesis.

Mechanism of Action

The mechanism of action of 1-chloro-4-methylisoquinoline-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The chlorine and carboxylic acid groups can interact with active sites of enzymes or receptors, altering their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Ring System Differences: The pyrimidine derivative (2-Chloro-6-methylpyrimidine-4-carboxylic acid) features a six-membered aromatic ring with two nitrogen atoms, contrasting with the isoquinoline analogs' fused benzene-pyridine structure. Pyrimidines exhibit higher electron deficiency, influencing reactivity in nucleophilic substitutions .

Substituent Effects: The hydroxyl group in 1-Chloro-4-hydroxyisoquinoline-3-carboxylic acid increases polarity and hydrogen-bonding capacity compared to the methyl group in the target compound. This enhances aqueous solubility but reduces lipid membrane permeability . The methyl ester in Methyl 1-chloroisoquinoline-4-carboxylate improves lipophilicity, making it more suitable for organic-phase reactions. However, the ester group is less reactive in acid-catalyzed hydrolysis than the carboxylic acid .

Molecular Weight Trends :

- The hydroxyl-bearing compound (223.61 g/mol) has a higher molecular weight than the ester analog (221.64 g/mol) due to the additional oxygen atom. The target compound’s methyl group likely results in a slightly lower molecular weight (~225.6 g/mol) compared to the hydroxyl analog.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

- Reactivity : The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution, often used in drug synthesis (e.g., antiviral agents).

- Applications : Intermediate in nucleotide analog synthesis.

Biological Activity

1-Chloro-4-methylisoquinoline-3-carboxylic acid (CAS No. 89928-55-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H8ClN

- Molecular Weight : 195.63 g/mol

- Chemical Structure : The compound features a chloro substituent at the 1-position and a methyl group at the 4-position of the isoquinoline ring, with a carboxylic acid functional group at the 3-position.

Antimicrobial Properties

Research has indicated that isoquinoline derivatives exhibit notable antimicrobial activity. A study identified that certain isoquinoline compounds, including derivatives similar to this compound, have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antibacterial activity | |

| Isoquinoline derivatives | Effective against M. tuberculosis |

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of isoquinoline derivatives on cancer cell lines. For instance, structural modifications on isoquinolines have led to compounds with significant inhibitory effects on prostate cancer cells (PC-3) and neuroendocrine prostate cancer cells (LASCPC-01) .

| Compound | IC50 (LASCPC-01) | IC50 (PC-3) | Selectivity Index |

|---|---|---|---|

| Compound 46 | 0.47 μM | >100 μM | >190-fold |

| This compound | TBD | TBD | TBD |

Note : The selectivity index indicates the compound's ability to inhibit cancer cells while sparing normal cells.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Compounds related to this structure have been shown to inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Certain isoquinolines can trigger programmed cell death in cancer cells, contributing to their antitumor effects.

- Antioxidant Activity : Some studies suggest that isoquinoline derivatives possess antioxidant properties that may protect against oxidative stress in cells.

Study on Antimicrobial Effects

A comprehensive study evaluated the antimicrobial effects of various isoquinoline derivatives, including this compound. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as an antimicrobial agent .

Study on Antitumor Effects

In vitro tests conducted on LASCPC-01 and PC-3 cell lines demonstrated that derivatives of isoquinoline could induce G1 cell cycle arrest and apoptosis. The findings suggest that structural modifications can enhance the selectivity and potency of these compounds against cancer cells .

Q & A

Q. What are the critical steps in synthesizing 1-chloro-4-methylisoquinoline-3-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically starts with 4-methylisoquinoline, followed by chlorination at the 1-position using reagents like POCl₃ or SOCl₂ under reflux. Optimization involves controlling temperature (80–110°C) and reaction time (4–8 hours) to maximize yield while minimizing side reactions such as over-chlorination. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the product .

Q. How can researchers characterize the molecular structure and purity of this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., chlorine at C1, methyl at C4, and carboxyl at C3).

- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (CHClNO) and fragmentation patterns.

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the primary applications of this compound in medicinal chemistry research?

The compound serves as a precursor for bioactive molecules targeting enzymes like kinases or proteases. Its carboxylic acid group enables conjugation with pharmacophores, while the chloro and methyl groups enhance lipophilicity for membrane permeability. Example applications include synthesizing inhibitors for cancer-related targets (e.g., PARP or HDACs) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for derivatives of this compound?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized intermediates. Mitigation strategies include:

Q. What strategies improve the solubility and bioavailability of this compound in preclinical studies?

Poor aqueous solubility (common in aromatic carboxylic acids) can be addressed via:

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The electron-withdrawing chlorine atom at C1 directs electrophilic substitution to the C5 or C8 positions. Steric hindrance from the C4 methyl group limits reactivity at adjacent sites. For Suzuki-Miyaura couplings, use Pd(PPh) with arylboronic acids under inert atmospheres (N) at 80–100°C .

Q. What computational methods are effective for predicting the binding modes of derivatives to target proteins?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures from the PDB (e.g., 4R9E for PARP1) can predict binding affinities. Focus on key interactions:

- Hydrogen bonding between the carboxyl group and catalytic residues (e.g., Ser904 in PARP1).

- Hydrophobic interactions involving the methyl and chloro substituents .

Methodological Challenges and Solutions

Q. How to resolve low yields in the final chlorination step during synthesis?

Low yields may result from incomplete reaction or side-product formation. Solutions include:

- Catalyst optimization : Adding catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity.

- In situ monitoring : TLC (silica gel, 1:1 ethyl acetate/hexane) to track reaction progress .

Q. What analytical techniques differentiate regioisomers in derivatives of this compound?

Use 2D NMR (COSY, NOESY) to distinguish substitution patterns. For example, NOE correlations between the methyl group (C4) and adjacent protons confirm regiochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.